2-ethoxy-N-(2-pyrrolidin-1-ylethyl)benzamide
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Overview
Description
2-ethoxy-N-(2-pyrrolidin-1-ylethyl)benzamide: is a chemical compound with the molecular formula C15H22N2O2 It is a derivative of benzamide, characterized by the presence of an ethoxy group and a pyrrolidinyl ethyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-pyrrolidin-1-ylethyl)benzamide typically involves the reaction of 2-ethoxybenzoyl chloride with 2-(pyrrolidin-1-yl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-pyrrolidin-1-ylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.
Substitution: The ethoxy group or the pyrrolidinyl ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-ethoxy-N-(2-pyrrolidin-1-ylethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-pyrrolidin-1-ylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and pyrrolidinyl ethyl groups play a crucial role in modulating the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, 2-(decyloxy)-N-[2-(1-pyrrolidinyl)ethyl]-
- Benzamide, N-[[(2S)-1-ethyl-2-pyrrolidinyl]methyl]-2-methoxy-
Uniqueness
2-ethoxy-N-(2-pyrrolidin-1-ylethyl)benzamide is unique due to the presence of both an ethoxy group and a pyrrolidinyl ethyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
73664-80-9 |
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Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
2-ethoxy-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-14-8-4-3-7-13(14)15(18)16-9-12-17-10-5-6-11-17/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,16,18) |
InChI Key |
JUDUKEMBDHSMKL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
73664-80-9 | |
Origin of Product |
United States |
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